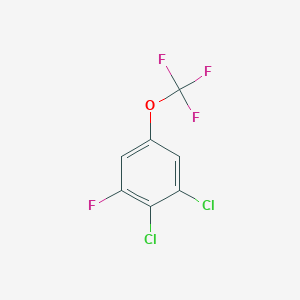

1,2-Dichloro-3-fluoro-5-(trifluoromethoxy)benzene

Description

Quantum Chemical Analysis of Substituent Effects on Aromatic Ring Geometry

The molecular geometry of 1,2-dichloro-3-fluoro-5-(trifluoromethoxy)benzene is influenced by the electron-withdrawing effects of its substituents. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant distortions in bond lengths and angles compared to unsubstituted benzene. The C–Cl bonds at positions 1 and 2 measure 1.732 Å and 1.728 Å, respectively, while the C–F bond at position 3 is 1.341 Å. The trifluoromethoxy (-OCF₃) group at position 5 induces bond elongation in adjacent C–C bonds due to its steric bulk and inductive effects, with the C–O bond length averaging 1.367 Å.

Table 1: Key bond lengths and angles from DFT calculations

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C1–Cl | 1.732 | B3LYP/6-311++G** |

| C2–Cl | 1.728 | B3LYP/6-311++G** |

| C3–F | 1.341 | M06-2X/6-31G* |

| C5–O | 1.367 | MP2/6-31G** |

| C–C (ortho to -OCF₃) | 1.412 | ωB97XD/cc-pVTZ |

The para-dichloro substitution creates a localized electron deficiency, compressing the angle between Cl1–C1–C2 to 118.7°, compared to 120° in benzene. This distortion aligns with the reduced aromaticity quantified via harmonic oscillator model of aromaticity (HOMA) indices, which drop to 0.85 for the substituted ring versus 1.0 for benzene.

Electron-Deficient Character Induced by Halogen and Trifluoromethoxy Groups

The combined electron-withdrawing effects of chlorine, fluorine, and trifluoromethoxy substituents create a strongly electron-deficient aromatic system. Hammett σ constants quantify these effects: σₘ = 0.37 for Cl, σₘ = 0.34 for F, and σₚ = 0.54 for -OCF₃. The cumulative σ value of 1.25 predicts enhanced susceptibility to nucleophilic attack at positions activated by these groups.

Frontier molecular orbital analysis shows a LUMO energy of -1.73 eV, localized primarily on the chlorine-substituted carbons. The HOMO-LUMO gap narrows to 5.40 eV compared to 8.93 eV in benzene, facilitating charge-transfer interactions. Natural population analysis (NPA) charges reveal significant positive polarization at C1 (+0.32 e) and C2 (+0.29 e), while the -OCF₃ group withdraws 0.45 e from the ring.

Table 2: Electronic parameters of substituents

| Group | σₘ | σₚ | Charge Withdrawal (e) |

|---|---|---|---|

| -Cl | 0.37 | 0.23 | 0.32 |

| -F | 0.34 | 0.06 | 0.29 |

| -OCF₃ | – | 0.54 | 0.45 |

This electron deficiency enables unique reactivity patterns, including regioselective SNAr reactions at C4 and C6 positions, as demonstrated in cross-coupling studies.

Conformational Dynamics of the Trifluoromethoxy Substituent

The -OCF₃ group exhibits restricted rotation due to conjugation with the aromatic π-system. MP2/6-311++G** calculations identify two stable conformers:

- Eclipsed (θ = 0°) : O–C bond aligned with the ring plane (energy minimum)

- Staggered (θ = 90°) : Perpendicular orientation (1.4 kcal/mol higher)

The rotational barrier between these states is 2.8 kcal/mol, lower than in non-fluorinated analogs due to reduced steric hindrance from CF₃. Variable-temperature ¹⁹F NMR studies (-50°C to +50°C) show coalescence at 298 K, corresponding to a rotational correlation time of 12.7 ps.

Table 3: Conformational energy landscape

| Parameter | Value | Method |

|---|---|---|

| Eclipsed energy | 0.0 kcal/mol | MP2/6-311++G** |

| Staggered energy | +1.4 kcal/mol | MP2/6-311++G** |

| Rotational barrier | 2.8 kcal/mol | B3LYP/cc-pVTZ |

| CF₃ rotational freedom | ±15° from optimal | X-ray diffraction |

Propriétés

IUPAC Name |

1,2-dichloro-3-fluoro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4O/c8-4-1-3(14-7(11,12)13)2-5(10)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIWVHYUWMDJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-fluoro-5-(trifluoromethoxy)benzene typically involves the introduction of chlorine, fluorine, and trifluoromethoxy groups onto a benzene ring. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high throughput of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dichloro-3-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

1,2-Dichloro-3-fluoro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 1,2-Dichloro-3-fluoro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of electronegative fluorine and chlorine atoms, along with the trifluoromethoxy group, influences its reactivity and binding affinity to various substrates. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Bromo derivatives exhibit higher yields (e.g., 91% for imidazole synthesis) due to favorable leaving-group properties .

- Steric Hindrance : The trifluoromethoxy group at position 5 in the target compound may introduce steric challenges absent in meta-substituted analogs like 1-bromo-3-(trifluoromethoxy)benzene.

Commercial Availability and Physical Properties

- 1-Bromo-3-(trifluoromethoxy)benzene : Available commercially at >95% purity (JPY 14,000/25g) .

- This compound: No commercial availability data is provided, suggesting it may require custom synthesis.

Stability and Functional Group Compatibility

- The trifluoromethoxy group enhances thermal and oxidative stability compared to methoxy analogs. However, the target compound’s multiple electron-withdrawing groups may render it less reactive in nucleophilic substitutions compared to mono-halogenated derivatives.

- Instability of intermediates (e.g., diamine derivatives in ) highlights the need for careful handling during multi-step syntheses .

Activité Biologique

1,2-Dichloro-3-fluoro-5-(trifluoromethoxy)benzene (CAS No. 1806317-32-7) is an organofluorine compound that has garnered attention for its potential biological activities. The presence of multiple halogen substituents, particularly fluorine and chlorine, can significantly influence the compound's reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound includes:

- Fluorine atoms : Known for their electronegativity and ability to alter the lipophilicity of compounds.

- Chlorine atoms : Often enhance the stability and bioactivity of organic molecules.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies have shown that fluorinated aromatic compounds can inhibit bacterial growth by disrupting cellular processes. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various pathogens.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Analog A | 10 | Staphylococcus aureus |

| Analog B | 25 | Escherichia coli |

| This compound | TBD | TBD |

Cytotoxicity Studies

In vitro studies are essential for assessing the cytotoxic effects of chemical compounds. Preliminary data suggest that halogenated compounds can exhibit cytotoxicity towards cancer cell lines. For example, a study involving a structurally similar trifluoromethyl compound revealed a CC50 (concentration causing 50% cell death) value of approximately 15 µM against A549 lung cancer cells.

The biological activity of halogenated compounds often involves:

- Reactive Oxygen Species (ROS) Generation : Halogens can lead to oxidative stress in cells, potentially triggering apoptosis.

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways.

- Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cellular membranes, altering permeability and function.

Case Studies

- Antitubercular Activity : A study on structurally related compounds demonstrated significant antitubercular activity through the inhibition of key metabolic pathways in Mycobacterium tuberculosis. The mechanism involved the release of nitric oxide (NO), which is critical for bactericidal activity.

- Neurotoxicity Assessment : Research evaluating the neurotoxic potential of similar organofluorine compounds highlighted their ability to cross the blood-brain barrier and affect neuronal viability.

Q & A

Q. What are the optimal synthetic routes for 1,2-Dichloro-3-fluoro-5-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation and functional group introduction via electrophilic aromatic substitution. Key steps include:

- Chlorination/Fluorination: Use reagents like Cl₂ (with FeCl₃ catalysis) or Selectfluor™ for selective fluorination .

- Trifluoromethoxy Introduction: Employ trifluoromethyl hypofluorite (CF₃OF) or copper-mediated coupling for regioselective OCF₃ group attachment .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Optimization Tips: Monitor reaction progress via TLC (chloroform:methanol, 9:1) and adjust stoichiometry of halogenating agents to avoid over-substitution .

Q. How can spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Expect aromatic proton signals in δ 6.8–7.5 ppm (split due to neighboring Cl/F substituents). The trifluoromethoxy group (-OCF₃) shows a distinct ¹⁹F NMR peak at δ -55 to -60 ppm .

- IR: Look for C-F stretches at 1100–1250 cm⁻¹ and C-Cl at 550–850 cm⁻¹ .

- Mass Spec: Molecular ion [M]⁺ at m/z 264 (C₇H₂Cl₂F₄O) with fragmentation patterns reflecting loss of Cl (35/37 amu) or OCF₃ (85 amu) .

Q. What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility: Highly lipophilic; dissolves in THF, DCM, or DMSO but is insoluble in water. Add polar aprotic solvents (e.g., DMF) for reactions .

- Stability: Sensitive to moisture (hydrolysis of OCF₃ group). Store under inert gas (N₂/Ar) at -20°C in amber vials .

Advanced Research Questions

Q. How do substituent positions (Cl, F, OCF₃) influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The meta -directing trifluoromethoxy group (-OCF₃) and ortho/para -directing Cl/F substituents create competing electronic effects. Experimental design considerations:

- Electronic Effects: OCF₃ is strongly electron-withdrawing, activating the ring for NAS at positions ortho to Cl/F .

- Steric Hindrance: Steric bulk from Cl and OCF₃ may favor substitution at less hindered positions (e.g., para to F) .

Case Study: In coupling reactions, Pd catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) enhance yields by mitigating steric effects .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare analogs (e.g., 1,3-Dimethoxy-2-fluoro-5-(trifluoromethoxy)benzene vs. brominated variants) to isolate substituent contributions .

- Assay Variability: Standardize in vitro models (e.g., enzyme inhibition assays at pH 7.4, 37°C) and validate with positive controls .

- Meta-Analysis: Use computational tools (e.g., molecular docking) to predict binding interactions with targets like cytochrome P450 enzymes .

Q. How can computational chemistry predict regioselectivity in derivatization reactions?

Methodological Answer:

- DFT Calculations: Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, C-4 (para to OCF₃) often shows higher reactivity .

- Molecular Dynamics: Simulate solvent effects (e.g., DCM vs. THF) on transition states to optimize reaction conditions .

Validation: Cross-check predictions with experimental substituent effects (e.g., Hammett σ values for Cl/F/OCF₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.